molecular formula C18H19N5OS B2609069 4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2097861-94-2

4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2609069
CAS No.: 2097861-94-2
M. Wt: 353.44
InChI Key: YSGRSGUPACCPAF-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a complex organic compound that features a pyrrole ring, a thiadiazole ring, and a piperidine ring connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the synthesis of the thiadiazole ring, and finally the coupling of these intermediates with a piperidine derivative and benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: H2/Pd-C, LiAlH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Pyrrole N-oxides

    Reduction: Amino-thiadiazole derivatives

    Substitution: Halogenated or nitrated benzamides

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is unique due to its combination of a pyrrole, thiadiazole, and piperidine ring system, which imparts distinct electronic and steric properties that are not commonly found in other compounds.

Properties

IUPAC Name

4-pyrrol-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-18(14-3-5-16(6-4-14)22-9-1-2-10-22)20-15-7-11-23(12-8-15)17-13-19-25-21-17/h1-6,9-10,13,15H,7-8,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGRSGUPACCPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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